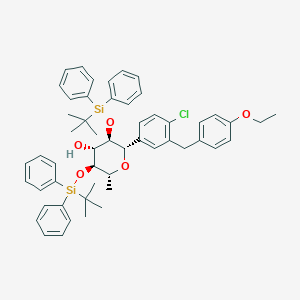
(2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol is a complex organic molecule It features multiple functional groups, including silyl ethers, a chlorophenyl group, and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-chloro-3-(4-ethoxybenzyl)benzene.
Final Deprotection: The silyl protecting groups are removed using a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.
Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Fluoride sources like tetrabutylammonium fluoride for deprotection.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of deprotected or differently protected derivatives.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In material science, the compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The silyl ether groups can enhance membrane permeability, while the chlorophenyl group can engage in π-π interactions with aromatic residues in proteins. The tetrahydropyran ring provides structural rigidity, facilitating specific binding interactions.
類似化合物との比較
Similar Compounds
- (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol
- (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-bromo-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol
Uniqueness
The presence of tert-butyldiphenylsilyl groups in (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol provides unique steric and electronic properties, making it distinct from similar compounds with different silyl protecting groups or halogen substitutions.
特性
分子式 |
C53H61ClO5Si2 |
|---|---|
分子量 |
869.7 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-3,5-bis[[tert-butyl(diphenyl)silyl]oxy]-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methyloxan-4-ol |
InChI |
InChI=1S/C53H61ClO5Si2/c1-9-56-42-33-30-39(31-34-42)36-41-37-40(32-35-47(41)54)50-51(59-61(53(6,7)8,45-26-18-12-19-27-45)46-28-20-13-21-29-46)48(55)49(38(2)57-50)58-60(52(3,4)5,43-22-14-10-15-23-43)44-24-16-11-17-25-44/h10-35,37-38,48-51,55H,9,36H2,1-8H3/t38-,48+,49-,50+,51-/m1/s1 |
InChIキー |
FYHPRWYUNVETDW-VULAKFSBSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B13350501.png)
![3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B13350502.png)

![3-[(3R)-piperidin-3-yl]propanoic acid](/img/structure/B13350517.png)
![[1,4'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B13350532.png)
![8-bromo-4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13350540.png)
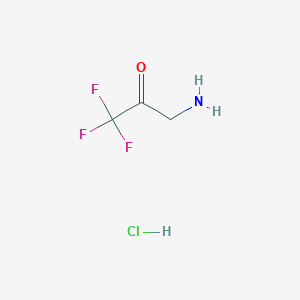
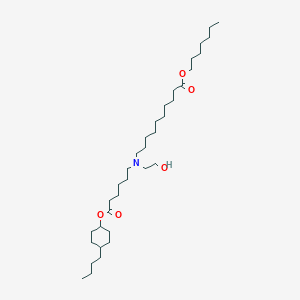
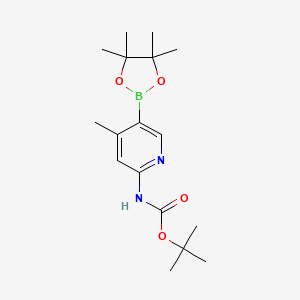
![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dibutylamino)methylene)amino)-4-oxoimidazo[1,2-a][1,3,5]triazin-8(4H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13350563.png)

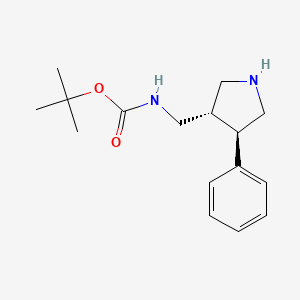
![3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350586.png)
![3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid](/img/structure/B13350600.png)
